Methyl 5-(4-(4-chlorophenoxy)phenyl)-3-aminothiophene-2-carboxylate
Description
Methyl 5-(4-(4-chlorophenoxy)phenyl)-3-aminothiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with an amino group at position 3, a methyl carboxylate ester at position 2, and a 4-(4-chlorophenoxy)phenyl moiety at position 3. Its crystallographic properties and hydrogen-bonding patterns (critical for stability and intermolecular interactions) can be analyzed using tools like SHELX and ORTEP , which are standard in small-molecule structure determination and visualization.
Properties
IUPAC Name |
methyl 3-amino-5-[4-(4-chlorophenoxy)phenyl]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3S/c1-22-18(21)17-15(20)10-16(24-17)11-2-6-13(7-3-11)23-14-8-4-12(19)5-9-14/h2-10H,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCWRCHHEXEIQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-(4-(4-chlorophenoxy)phenyl)-3-aminothiophene-2-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, synthesis, and various biological applications, supported by data tables and relevant research findings.
- Molecular Formula : C18H14ClNO3S
- Molecular Weight : 359.83 g/mol
- CAS Number : [Not provided in search results]
- Structure : The compound features a thiophene ring substituted with a carboxylate group and a chlorophenoxy group, which may influence its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the thiophene core followed by various substitution reactions. While specific synthetic pathways were not detailed in the search results, related compounds often utilize methods such as microwave-assisted synthesis or traditional organic synthesis techniques involving thioketones and amines.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including this compound.
- Minimum Inhibitory Concentration (MIC) : The compound has shown promising results against various bacterial strains. For instance, related derivatives have exhibited MIC values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
- Biofilm Inhibition : The compound also demonstrates significant antibiofilm activity, reducing biofilm formation more effectively than conventional antibiotics like Ciprofloxacin .
Anticancer Activity
Thiophene derivatives are recognized for their anticancer properties. Research indicates that similar compounds can induce apoptosis in cancer cell lines, suggesting that this compound may possess similar properties:
- Mechanism of Action : Compounds in this class often activate the caspase cascade, leading to programmed cell death .
Case Studies
- In Vitro Studies : In vitro studies have shown that derivatives of thiophene can inhibit DNA gyrase and dihydrofolate reductase (DHFR), essential enzymes for bacterial survival and proliferation . The IC50 values for these activities range from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR inhibition.
- Hemolytic Activity : Compounds similar to this compound have been evaluated for hemolytic activity, showing low toxicity with % lysis ranging from 3.23 to 15.22%, indicating a favorable safety profile for further development .
Data Table
| Activity Type | MIC (μg/mL) | IC50 (μM) | Biofilm Reduction (%) |
|---|---|---|---|
| Antimicrobial | 0.22 - 0.25 | - | Significant |
| Anticancer (DNA gyrase) | - | 12.27 - 31.64 | - |
| Anticancer (DHFR) | - | 0.52 - 2.67 | - |
| Hemolytic Activity | - | >60 | Low % lysis (3.23 - 15.22) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of Methyl 5-(4-(4-chlorophenoxy)phenyl)-3-aminothiophene-2-carboxylate, we compare it with three analogues:
Ethyl 4-(4-Chlorophenyl)-2-(3-Chloroquinoxalin-2-yl)aminothiophene-3-carboxylate (CAS 744230-47-5)
- Structural Differences: Replaces the 4-(4-chlorophenoxy)phenyl group with a 4-chlorophenyl substituent. Substitutes the amino group at position 3 with a 3-chloroquinoxalin-2-ylamino moiety. Uses an ethyl ester (vs. methyl ester) at the carboxylate position.
- The ethyl ester could improve lipid solubility compared to the methyl analogue, affecting pharmacokinetics.
Methyl 4-((4-Amino-2-chlorophenoxy)methyl)-5-methylisoxazole-3-carboxylate (CAS 886496-90-8)
- Structural Differences: Replaces the thiophene core with an isoxazole ring. Substitutes the 4-(4-chlorophenoxy)phenyl group with a 4-amino-2-chlorophenoxymethyl chain.
- The amino group at the phenoxy position may enable additional hydrogen bonding, enhancing target selectivity.
Difenoconazole (CAS 119446-68-3)
- Structural Differences :
- Features a 1,2,4-triazole ring instead of thiophene.
- Contains a dioxolane-linked dichlorophenyl group.
- Functional Implications: As a commercial fungicide, difenoconazole’s triazole ring inhibits cytochrome P450 enzymes in fungi . The dioxolane linker may reduce metabolic degradation compared to the ether-linked chlorophenoxy group in the target compound.
Data Table: Key Structural and Functional Comparisons
Research Findings and Functional Insights
- Hydrogen Bonding and Crystal Packing: The amino and ester groups in the target compound likely form N–H···O and C–H···O hydrogen bonds, stabilizing its crystal lattice. Such interactions are critical for predicting solubility and bioavailability .
- In contrast, the chloroquinoxaline group in the ethyl analogue (CAS 744230-47-5) is associated with antifungal activity due to its planar aromatic system .
- Metabolic Stability : Methyl esters (target compound) are generally more prone to hydrolysis than ethyl esters (CAS 744230-47-5), which could influence in vivo half-life .
Preparation Methods
Synthesis of Thiophene-Arylamide Derivatives
A series of novel thiophene-arylamide compounds can be synthesized from compound 1 with amines 2a–p in the presence of triethylamine to yield 3a–p , which are then hydrolyzed with aqueous lithium hydroxide solution to form intermediates 4a–p .
Aryl carboxylic acids 5a–l can undergo condensation reactions with piperidine to produce intermediates 6a–l in the presence of 2-(7-aza-1\$$H\$$-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU). Hydrolysis of 6a–l yields key intermediates 7a–l .
Methyl 2-aminothiophene-3-carboxylate can be used as a starting material in Scheme 3. Target compounds 23a–p , 24a–l , and 25a–q can be obtained through condensation reactions with aryl carboxylic acids and aminothiophenes.
Ethyl(2-aminothiophene-3-carbonyl)carbamate (16a ) can be subjected to a condensation reaction with 4-carbamoylbenzoic acids 4a–p in the presence of HATU to afford products 23a–p . Target products 24a–l can be obtained from 16a and carbamoyl aromatic acid or carbamoyl benzoyl chloride.
4-(Piperidine-1-carbonyl)benzoic acid (4j ) can be reacted with 16b , 19 , 11a–d , and 22a–h to afford the corresponding products.
Synthesis of 2-Amino-4,5-dihydrothiophene-3-carbonitriles
trans-2-Amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles can be prepared either by reacting 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone or by Michael-type addition of cyanothioacetamide to α-bromochalcones, followed by intramolecular cyclization.
Alternative Synthesis of ADHTs
ADHTs can be produced via the reaction of \$$α\$$-thiocyanato acetophenone 7 with aldehydes and cyanothioacetamide 8 (or with 3-aryl-2-cyanothioacrylamides 5 ) catalyzed by a tertiary base.
Reaction Conditions and Catalysts
Using 10% aqueous KOH instead of tertiary amines can dramatically shorten the reaction time to 1–2 minutes but has little effect on yields. Potassium carbonate can be used as a catalyst to afford yields of ADHTs up to 70%.
| Entry | Reagents | Conditions | Product (Yield, %) |
|---|---|---|---|
| 1 | 2-ClC6H4CHO, 7, 8 | 10% aq KOH, rt | 6a (37) |
| 2 | 2-ClC6H4CHO, 7, 8 | 10% aq K2CO3, 40–50 °C | 6a (64) |
| 3 | 2-ClC6H4CHO, 7, 8 | 10% aq K2CO3, rt | 6a (60) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
